molecular formula C21H17Cl2N5O3 B11329281 4-{[5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-4-oxobutanoic acid

4-{[5,7-Bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B11329281
M. Wt: 458.3 g/mol
InChI Key: BPAOPNXGYUMKDW-UHFFFAOYSA-N
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Description

3-{[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound characterized by its unique triazolopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. The initial step often includes the formation of the triazolopyrimidine core, followed by the introduction of the chlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the coupling of the triazolopyrimidine derivative with propanoic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBAMOYL}PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-{[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its triazolopyrimidine core structure and the presence of chlorophenyl groups, which confer specific chemical and biological properties. This distinguishes it from other similar compounds and makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C21H17Cl2N5O3

Molecular Weight

458.3 g/mol

IUPAC Name

4-[[5,7-bis(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C21H17Cl2N5O3/c22-14-5-1-12(2-6-14)16-11-17(13-3-7-15(23)8-4-13)28-21(24-16)26-20(27-28)25-18(29)9-10-19(30)31/h1-8,11,17H,9-10H2,(H,30,31)(H2,24,25,26,27,29)

InChI Key

BPAOPNXGYUMKDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C=C(NC3=NC(=NN23)NC(=O)CCC(=O)O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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